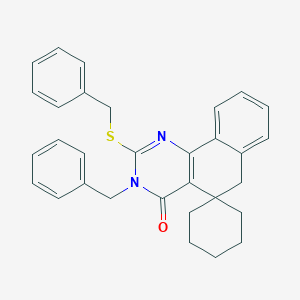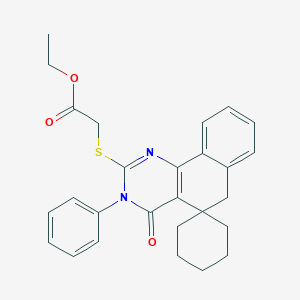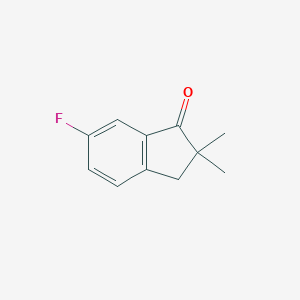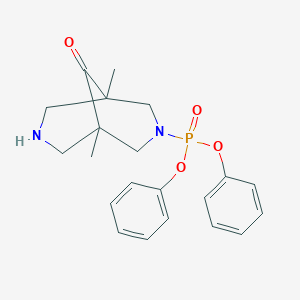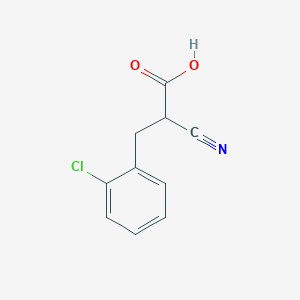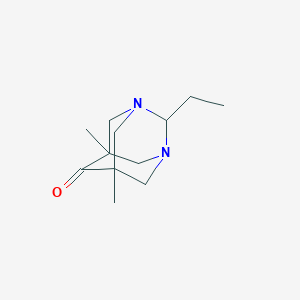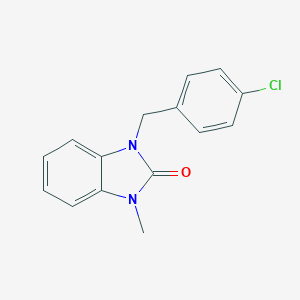
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as SBI-0206965 and is a potent and selective inhibitor of the DNA damage response protein, ataxia-telangiectasia mutated (ATM) kinase.
Mecanismo De Acción
ATM kinase is a key regulator of the DNA damage response pathway, which is responsible for repairing DNA damage and maintaining genomic stability. Inhibition of ATM kinase by 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one prevents the activation of this pathway, leading to increased sensitivity of cancer cells to DNA damage-inducing agents.
Efectos Bioquímicos Y Fisiológicos
In addition to its role in cancer therapy, 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one has also been studied for its effects on other biological processes. This compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2, suggesting a potential antiviral application. Additionally, this compound has been shown to modulate the immune response, suggesting a potential application in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one in lab experiments is its high potency and selectivity for ATM kinase inhibition. This allows for accurate and specific targeting of the DNA damage response pathway. However, one limitation of this compound is its potential toxicity, which can affect the viability of non-cancerous cells.
Direcciones Futuras
There are several potential future directions for the use of 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one in scientific research. One potential direction is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy and immunotherapy. Another potential direction is the investigation of this compound's effects on other biological processes, such as viral replication and immune modulation. Finally, further research is needed to fully understand the potential toxicity of this compound and its effects on non-cancerous cells.
Conclusion:
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one is a promising compound for the treatment of cancer and other diseases. Its potent and selective inhibition of ATM kinase makes it a valuable tool for studying the DNA damage response pathway and developing new cancer therapies. Further research is needed to fully understand the potential of this compound and its limitations.
Métodos De Síntesis
The synthesis of 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one involves the reaction of 4-chlorobenzylamine with 2-methylbenzimidazole-1-carboxylic acid, followed by cyclization to form the desired compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer. The inhibition of ATM kinase by this compound sensitizes cancer cells to chemotherapy and radiotherapy, leading to increased cell death. Additionally, this compound has been shown to enhance the efficacy of immune checkpoint inhibitors, which are a type of cancer immunotherapy.
Propiedades
Número CAS |
5701-03-1 |
|---|---|
Nombre del producto |
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one |
Fórmula molecular |
C15H13ClN2O |
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C15H13ClN2O/c1-17-13-4-2-3-5-14(13)18(15(17)19)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 |
Clave InChI |
TWIHGMLZOVLBAW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
SMILES canónico |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)



